(1S,4S)-N-Desmetil Sertralina Clorhidrato

Descripción general

Descripción

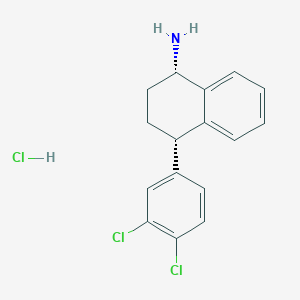

A racemate of a metabolite of Sertraline. N-Desmethyl sertraline is significantly less active analogue as compared to the methylated compound, Sertraline.

Aplicaciones Científicas De Investigación

Desarrollo de medicamentos antidepresivos

(1S,4S)-N-Desmetil Sertralina Clorhidrato: es un derivado de la Sertralina, un antidepresivo bien conocido de la clase de inhibidores selectivos de la recaptación de serotonina (ISRS) . Su estructura química única, que incluye centros asimétricos, lo convierte en un compuesto significativo para el desarrollo de nuevos medicamentos antidepresivos con perfiles de eficacia y seguridad potencialmente mejorados.

Análisis de la reactividad química y la estabilidad

La reactividad global del compuesto y la estabilidad molecular son cruciales para sus aplicaciones químicas. Los estudios que utilizan la teoría del funcional de la densidad (DFT) predicen que este compuesto tiene una amplia brecha HOMO-LUMO indirecta, lo que indica una buena estabilidad, que es esencial para el desarrollo de productos farmacéuticos estables .

Investigación de materiales optoelectrónicos

Las propiedades optoelectrónicas de This compound se han explorado utilizando cálculos de DFT. Su alta absorción en la región ultravioleta sugiere aplicaciones potenciales en la creación de nuevos dispositivos ópticos .

Estudios de interacción molecular

Las interacciones entre This compound y otras moléculas, como las ciclodextrinas, se pueden estudiar para comprender los mecanismos de administración de fármacos. Los métodos de calorimetría de titulación isotérmica (ITC) se pueden utilizar para analizar estas interacciones, proporcionando información sobre la termodinámica de la unión de fármacos .

Aplicaciones fotobiológicas

La reactividad predicha del compuesto bajo exposición a la luz lo convierte en un candidato para aplicaciones fotobiológicas. Esto podría incluir estudios sobre cómo la luz afecta su comportamiento y estabilidad, lo cual es relevante para los fármacos que pueden estar expuestos a la luz durante el almacenamiento o el uso .

Investigación sobre el tratamiento del miedo y la ansiedad

Como derivado de un ISRS, This compound podría investigarse por su eficacia en el tratamiento del miedo, la ansiedad y los trastornos relacionados. Esto amplía las posibles aplicaciones terapéuticas más allá de la depresión .

Tratamiento del trastorno disfórico premenstrual (TDPM)

Investigar el uso de This compound para tratar el TDPM podría proporcionar una nueva vía para controlar esta condición. Sus propiedades únicas podrían ofrecer ventajas sobre los tratamientos actuales .

Mecanismo De Acción

Target of Action

The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine . The serotonin transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Sertraline interacts with its target by binding to the serotonin transporter and inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors .

Biochemical Pathways

The increased serotonin concentration affects various biochemical pathways. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that lead to enhanced serotonergic neurotransmission .

Pharmacokinetics

Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid . Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4, and CYP2D6 contributing to a lesser extent . These processes impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Sertraline’s action include increased mood and decreased anxiety, which are thought to be due to enhanced serotonergic neurotransmission . These effects are usually noticed after several weeks of therapy .

Action Environment

The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at a temperature range of 303 K -333 K . .

Análisis Bioquímico

Biochemical Properties

The role of (1S,4S)-N-Desmethyl Sertraline Hydrochloride in biochemical reactions is complex. It interacts with various enzymes, proteins, and other biomolecules . For instance, Ketoreductases (KREDs) were employed to yield a key chiral precursor in the synthesis of Sertraline . The nature of these interactions is often characterized by high enantioselectivity .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (1S,4S)-N-Desmethyl Sertraline Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with Ketoreductases (KREDs) in the bioreduction process .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited .

Transport and Distribution

The transport and distribution of (1S,4S)-N-Desmethyl Sertraline Hydrochloride within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Propiedades

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-RISSCEEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021658, DTXSID70986903 | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-10-0, 91797-57-8 | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.